Quininic acid

概要

説明

It is a colorless solid that can be extracted from plant sources such as cinchona bark, coffee beans, and the bark of Eucalyptus globulus . Quininic acid is implicated in the perceived acidity of coffee and has various applications in the pharmaceutical and chemical industries.

準備方法

Synthetic Routes and Reaction Conditions: Quininic acid can be synthesized through the hydrolysis of chlorogenic acid . The process involves the following steps:

Hydrolysis of Chlorogenic Acid: Chlorogenic acid is hydrolyzed under acidic or basic conditions to yield this compound and caffeic acid.

Purification: The resulting this compound is purified through crystallization or other separation techniques.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as cinchona bark and coffee beans . The extraction process includes:

Extraction: Plant materials are subjected to solvent extraction to isolate this compound.

Purification: The extracted this compound is purified using techniques such as crystallization, filtration, and chromatography.

化学反応の分析

反応の種類: キニン酸は、酸化、還元、置換反応など、様々な化学反応を起こします .

一般的な試薬と条件:

酸化: キニン酸は、過マンガン酸カリウムなどの酸化剤を用いて、没食子酸に酸化することができます.

還元: キニン酸の還元は、使用する還元剤に応じて、様々な還元形態を生成します。

置換: キニン酸は、様々な求核剤との置換反応を起こし、様々な誘導体を生成します。

主な生成物:

没食子酸: キニン酸の酸化によって生成されます.

様々な誘導体: 様々な求核剤との置換反応によって生成されます。

科学的研究の応用

Pharmacological Properties

Quinic acid exhibits a wide range of biological activities, making it a subject of interest for various therapeutic applications:

- Anti-inflammatory Effects : Quinic acid derivatives have been identified as potential oral anti-inflammatory agents. A study demonstrated that these derivatives inhibit the pro-inflammatory transcription factor NF-κB, which is crucial in inflammatory responses. Specifically, the derivative KZ-41 showed significant inhibition with an IC50 value of 2.83 µM and complete oral bioavailability .

- Antioxidant Activity : Research indicates that quinic acid can enhance antioxidant metabolism, contributing to DNA repair and cellular protection against oxidative stress. It has been shown to support the synthesis of essential metabolites like tryptophan and nicotinamide through gut microbiota interactions .

- Neuroprotective Effects : In models of Alzheimer’s disease, quinic acid has been observed to alleviate neuroinflammation and oxidative stress induced by high-fat diets. It significantly reduced levels of amyloid-beta (Aβ) and phosphorylated tau (p-Tau), which are markers associated with neurodegenerative diseases .

- Antimicrobial Properties : Quinic acid has demonstrated antibacterial activity against Staphylococcus aureus, affecting cellular functions such as ATP concentration and DNA integrity . This suggests its potential as a natural antimicrobial agent.

Therapeutic Applications

Quinic acid's therapeutic potential extends to several health conditions:

- Diabetes Management : Studies have shown that quinic acid enhances insulin secretion from pancreatic beta-cells by modulating intracellular calcium homeostasis. This mechanism suggests its role in improving metabolic health and controlling blood glucose levels .

- Ulcerative Colitis Treatment : Quinic acid has been effective in ameliorating symptoms of ulcerative colitis in animal models by inhibiting inflammatory pathways related to TLR4-NF-κB signaling. This results in reduced oxidative stress and inflammation .

Data Summary Table

作用機序

キニン酸は、様々な分子標的および経路を通じてその効果を発揮します。

6. 類似の化合物との比較

キニン酸は、他のシクリトールやカルボン酸と似ていますが、それを際立たせるユニークな特性を持っています。

シキミ酸: キニン酸の近縁体で、芳香族アミノ酸の生合成に関与しています.

没食子酸: キニン酸の酸化によって生成され、独特の抗酸化特性を持っています.

クロロゲン酸: キニン酸の前駆体で、コーヒー豆に多く含まれています.

ユニークさ: キニン酸がコーヒーの知覚される酸味に果たすユニークな役割と、抗ウイルス薬の合成におけるその応用は、様々な分野におけるその独特の特性と重要性を強調しています .

類似化合物との比較

Quininic acid is similar to other cyclitols and carboxylic acids, but it has unique properties that set it apart:

Shikimic Acid: A close relative of this compound, involved in the biosynthesis of aromatic amino acids.

Gallic Acid: Formed through the oxidation of this compound, with distinct antioxidant properties.

Chlorogenic Acid: A precursor to this compound, commonly found in coffee beans.

Uniqueness: this compound’s unique role in the perceived acidity of coffee and its applications in the synthesis of antiviral drugs highlight its distinct properties and importance in various fields .

生物活性

Quinic acid (QA), a cyclohexanecarboxylic acid, is a naturally occurring compound found in various plants, including Coffea arabica and Artemisia annua. It exhibits a wide range of biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of quinic acid, focusing on its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, supported by recent studies and findings.

1. Antioxidant Activity

Quinic acid has been identified as a potent antioxidant. Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases. Research indicates that QA can significantly reduce oxidative stress markers in various models, including high-fat diet-induced neuroinflammation in mice. In this study, QA treatment decreased levels of amyloid-beta (Aβ) and phosphorylated tau (p-Tau), which are critical indicators in Alzheimer's disease progression .

2. Anti-inflammatory Effects

The anti-inflammatory properties of quinic acid have been extensively studied. In a recent study involving acetic acid-induced ulcerative colitis in rats, QA demonstrated significant therapeutic effects by inhibiting inflammatory pathways such as TLR4-NF-κB and NF-κB-INOS-NO signaling pathways. This resulted in reduced inflammation, oxidative stress, and apoptosis in colon tissues . The study measured various biochemical indices, showing that QA treatment improved total antioxidant capacity and reduced malondialdehyde (MDA) levels, indicative of oxidative damage.

3. Antimicrobial Activity

Quinic acid exhibits notable antimicrobial properties against various pathogens, particularly Staphylococcus aureus. Studies have shown that QA can inhibit biofilm formation and reduce cell viability of S. aureus by disrupting membrane integrity and metabolic activity . The mechanism involves altering intracellular pH and ATP concentrations, leading to decreased bacterial growth and viability.

| Study | Pathogen | Effect | Mechanism |

|---|---|---|---|

| S. aureus | Inhibition of biofilm formation | Disruption of cell membrane integrity | |

| S. aureus | Reduced ATP concentration | Altered intracellular pH |

4. Anticancer Properties

Quinic acid's anticancer potential is attributed to its ability to induce apoptosis and inhibit tumor growth through various signaling pathways. It has been shown to downregulate matrix metalloproteinase-9 (MMP-9), which is involved in cancer metastasis . Additionally, QA modulates the activation of protein kinase C (PKC) and certain mitogen-activated protein kinases (MAPKs), contributing to its anticancer effects.

5. Case Studies

Several case studies highlight the effectiveness of quinic acid in different biological contexts:

- Neuroinflammation : In models of Alzheimer's disease, QA significantly decreased neuroinflammation and oxidative stress markers while improving gut microbiota composition .

- Ulcerative Colitis : A study on rats demonstrated that QA ameliorated symptoms of ulcerative colitis through its anti-inflammatory mechanisms .

- Antimicrobial Activity : Comparative studies showed that QA effectively inhibited the growth of S. aureus, outperforming some conventional antibiotics in specific assays .

特性

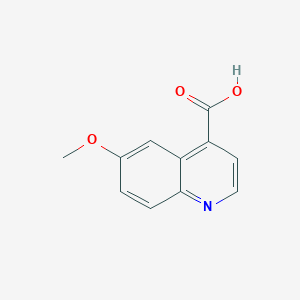

IUPAC Name |

6-methoxyquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-7-2-3-10-9(6-7)8(11(13)14)4-5-12-10/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLFLUJXWKXUGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70323339 | |

| Record name | Quininic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-68-0 | |

| Record name | Quininic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quininic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quininic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quininic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUININIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS902DD40C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of quininic acid?

A1: this compound has the molecular formula C7H12O6 and a molecular weight of 192.17 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While specific spectroscopic data isn't explicitly provided in the provided research, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) have been used to identify and quantify this compound in various plant extracts. [, , , ]

Q3: What are the main sources of this compound?

A3: this compound is primarily found in various plant sources. It's been identified as a major organic acid in the phloem sap of the Broussonetia papyrifera tree. [, ] It's also found in significant amounts in lingonberries, grapefruit micro- and nanovesicles, and Chinese bayberry juice. [, , ] Additionally, it's present in varying quantities in other fruits like kiwifruit, apples, and mangoes. [, , ]

Q4: Does the concentration of this compound vary seasonally in plants?

A4: Yes, research on the Broussonetia papyrifera tree indicates that the concentration of this compound in its phloem sap fluctuates throughout the year. The highest content was observed in March. [, ]

Q5: Does this compound exhibit any biological activities?

A5: While specific mechanisms of action aren't detailed in the provided research, this compound is found alongside other bioactive compounds in various plant extracts. These extracts have demonstrated potential in several areas:

- Antioxidant activity: Lingonberry extract, rich in this compound and other phenolic compounds, exhibits potent antioxidant properties. [] Similarly, Ixiolirion tataricum extracts, with notable this compound content, show promising antioxidant activity in various assays. []

- Anti-cancer activity: Grapefruit-derived micro- and nanovesicles, containing this compound, have shown selective inhibitory effects on cancer cell proliferation in lung, skin, and breast cancer cell lines. []

- Anti-hyperglycemic activity: Ethanol extracts of the wild mushroom Lactarius deliciosus, containing this compound, have shown inhibitory effects against α-amylase and α-glucosidase, suggesting potential anti-hyperglycemic properties. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。